molecular formula C9H9BrO3 B13154012 Methyl 5-(bromomethyl)-2-hydroxybenzoate

Methyl 5-(bromomethyl)-2-hydroxybenzoate

Cat. No.: B13154012
M. Wt: 245.07 g/mol
InChI Key: STPVBMFGGIJGDC-UHFFFAOYSA-N
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Description

Methyl 5-(bromomethyl)-2-hydroxybenzoate is an organic compound that belongs to the class of bromomethyl derivatives of hydroxybenzoates. This compound is characterized by the presence of a bromomethyl group attached to the benzene ring, which also contains a hydroxyl group and a methyl ester group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-(bromomethyl)-2-hydroxybenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 2-hydroxybenzoate (methyl salicylate) using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically takes place in an organic solvent like carbon tetrachloride under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Types of Reactions:

    Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the bromine atom with an azide group.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Substitution: Formation of methyl 5-(azidomethyl)-2-hydroxybenzoate.

    Oxidation: Formation of methyl 5-(bromomethyl)-2-hydroxybenzaldehyde.

    Reduction: Formation of methyl 5-(bromomethyl)-2-hydroxybenzyl alcohol.

Scientific Research Applications

Methyl 5-(bromomethyl)-2-hydroxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-(bromomethyl)-2-hydroxybenzoate involves its reactivity towards nucleophiles and oxidizing agents. The bromomethyl group is highly reactive and can undergo substitution reactions with various nucleophiles. The hydroxyl group can participate in hydrogen bonding and can be oxidized to form carbonyl compounds. These reactions are facilitated by the electronic effects of the substituents on the benzene ring .

Comparison with Similar Compounds

    Methyl 2-hydroxybenzoate (Methyl salicylate): Lacks the bromomethyl group but has similar ester and hydroxyl functionalities.

    Methyl 5-chloromethyl-2-hydroxybenzoate: Contains a chloromethyl group instead of a bromomethyl group.

    Methyl 5-(hydroxymethyl)-2-hydroxybenzoate: Contains a hydroxymethyl group instead of a bromomethyl group.

Uniqueness: Methyl 5-(bromomethyl)-2-hydroxybenzoate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for specific chemical transformations that are not possible with its analogs. This makes it a valuable intermediate in organic synthesis and research .

Properties

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

methyl 5-(bromomethyl)-2-hydroxybenzoate

InChI

InChI=1S/C9H9BrO3/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-4,11H,5H2,1H3

InChI Key

STPVBMFGGIJGDC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)CBr)O

Origin of Product

United States

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